molecular formula C16H13BrN2O2 B14035713 7-(Benzyloxy)-4-bromo-6-methoxycinnoline

7-(Benzyloxy)-4-bromo-6-methoxycinnoline

Cat. No.: B14035713
M. Wt: 345.19 g/mol
InChI Key: UZLQAXBWCQZXIP-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-bromo-6-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, such as 4-bromo-2-nitroaniline, undergoes nitration followed by reduction to yield 4-bromo-2-aminophenol.

    Methoxylation: The 4-bromo-2-aminophenol is then methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the 6-position.

    Benzyloxylation: The methoxylated intermediate is then subjected to benzyloxylation using benzyl chloride and a base like potassium carbonate to introduce the benzyloxy group at the 7-position.

    Cyclization: Finally, the cyclization of the intermediate compound is achieved through a condensation reaction with a suitable reagent, such as phosphorus oxychloride, to form the cinnoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-bromo-6-methoxycinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the aromatic ring or substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced cinnoline derivatives.

    Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

7-(Benzyloxy)-4-bromo-6-methoxycinnoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-bromo-6-methoxycinnoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-4-bromo-6-methoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of benzyloxy, bromo, and methoxy groups enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

4-bromo-6-methoxy-7-phenylmethoxycinnoline

InChI

InChI=1S/C16H13BrN2O2/c1-20-15-7-12-13(17)9-18-19-14(12)8-16(15)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

UZLQAXBWCQZXIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)Br)OCC3=CC=CC=C3

Origin of Product

United States

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